molecular formula C3H5NO3 B2359429 Methoxyimino-acetic acid CAS No. 88012-58-2

Methoxyimino-acetic acid

Cat. No.: B2359429
CAS No.: 88012-58-2
M. Wt: 103.08 g/mol
InChI Key: MIHIJWOEDDPOLG-UHFFFAOYSA-N
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Description

Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form this compound ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methoxyimino-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .

Scientific Research Applications

Methoxyimino-acetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Methoxyimino-acetic acid can be compared with other similar compounds, such as:

Properties

CAS No.

88012-58-2

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

2-methoxyiminoacetic acid

InChI

InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6)

InChI Key

MIHIJWOEDDPOLG-UHFFFAOYSA-N

SMILES

CON=CC(=O)O

Canonical SMILES

CON=CC(=O)O

solubility

not available

Origin of Product

United States

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